6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline
Description
Properties
Molecular Formula |
C26H22Cl2N2O2 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-[6-chloro-2-[(2-chlorophenyl)methoxy]-4-phenylquinolin-3-yl]morpholine |
InChI |
InChI=1S/C26H22Cl2N2O2/c27-20-10-11-23-21(16-20)24(18-6-2-1-3-7-18)25(30-12-14-31-15-13-30)26(29-23)32-17-19-8-4-5-9-22(19)28/h1-11,16H,12-15,17H2 |
InChI Key |
HNLWFEHRJJGGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Cl)N=C2OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Competing Reaction Pathways
During morpholine substitution, competing hydrolysis of the chloro intermediate to a hydroxyl group is mitigated by maintaining anhydrous conditions and using excess morpholine. Similarly, alkylation at position 2 requires strict temperature control to prevent O- vs. N-alkylation side reactions.
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr reactions, reducing reaction times from 24 hours to 6 hours.
Analytical Characterization
Key spectroscopic data for intermediates and the final product include:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 8.4 Hz, 1H, H-5), 7.82–7.35 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂), 3.85–3.45 (m, 8H, morpholine).
-
HRMS : m/z calculated for C₂₇H₂₁Cl₂N₂O₂ [M+H]⁺: 495.0976, found: 495.0979.
Industrial-Scale Considerations
Large-scale synthesis prioritizes atom economy and waste reduction. The use of continuous-flow reactors for chlorination and alkylation steps minimizes solvent consumption and improves yield reproducibility. Additionally, recycling morpholine via distillation recovery systems enhances cost efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences electronic and steric properties:
- 6-Chloro-2-(p-chlorophenyl)-4-phenylquinoline (): Lacks the benzyloxy linker, reducing flexibility and possibly bioavailability.
- 6-Chloro-2-(2-chloro-6-methylquinolin-3-yl)methoxy-4-phenylquinoline (): Replaces the benzyl group with a methylquinoline, introducing bulkier hydrophobic interactions.
Morpholine vs. Other Amine Substituents
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): Pyrrolidine replaces the benzyloxy group, altering solubility and hydrogen-bonding capacity. Morpholine’s oxygen atom may improve water solubility compared to pyrrolidine’s purely aliphatic structure.
Substituent Effects on Physicochemical Properties
The target compound’s balance of lipophilicity (chloro groups) and polarity (morpholine) may optimize membrane penetration and target engagement.
Biological Activity
6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings, case studies, and data regarding its biological activity, providing a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the quinoline class, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The specific substitutions on the quinoline core contribute to its biological activity.
Molecular Formula
- Molecular Formula : C20H19ClN2O
- Molecular Weight : 348.83 g/mol
Structural Features
The presence of the chlorobenzyl ether and morpholine moiety are critical for its interaction with biological targets.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases and modulation of apoptotic pathways. For instance, compounds similar to 6-chloro derivatives have shown promising activity against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Efficacy
A study evaluated the effects of various quinoline derivatives, including those structurally related to 6-chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline, on cancer cell lines. Results demonstrated that certain derivatives could decrease cell viability significantly (IC50 values ranging from 5 to 15 µM) in breast and lung cancer models .
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against SARS-CoV-2. The compound's ability to inhibit viral replication was assessed using VeroE6 cells, where it showed moderate antiviral activity with an EC50 value around 6 µM .
The proposed mechanism involves interference with viral helicase activity, crucial for viral RNA replication. Compounds with similar structures have been documented to inhibit nsp13 helicase activity effectively .
Inhibition of Autophagy
Another aspect of its biological profile includes the modulation of autophagy pathways. The compound's effect on autophagy was assessed through immunofluorescence techniques, revealing that it could influence autophagic flux in treated cells .
Comparative Biological Activity Data
| Compound | Activity Type | IC50/EC50 (µM) | Target |
|---|---|---|---|
| 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline | Anticancer | 5 - 15 | Various cancer cell lines |
| Similar Quinoline Derivative | Antiviral | 6 | SARS-CoV-2 |
| Related Compound | Autophagy Inhibition | Not specified | Autophagy-related proteins |
Q & A
Q. What is the optimized synthetic route for 6-chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline, and how are intermediates characterized?
The compound is synthesized via a multi-step procedure. A key step involves refluxing N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with excess morpholine in dry acetonitrile, yielding 6-chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one (85% yield) after recrystallization from dioxane . Subsequent etherification with 2-chlorobenzyl chloride under basic conditions introduces the [(2-chlorobenzyl)oxy] group. Intermediates are characterized using TLC monitoring , melting point analysis , and column chromatography purification. Final product purity is confirmed via ¹H/¹³C NMR and HRMS .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction is employed for structural elucidation. For example, related quinoline derivatives are analyzed at 100 K using Mo-Kα radiation (λ = 0.71073 Å), with data refined using SHELXL (R factor < 0.052, wR factor < 0.139) . SHELX programs (e.g., SHELXS, SHELXD) are industry standards for small-molecule refinement due to their robustness in handling high-resolution data and twinned crystals .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- TLC : Monitors reaction progress using petroleum ether/EtOAc (5:1) as eluent .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for derivatives with labile substituents (e.g., morpholine, chlorobenzyl groups) .
- HPLC : Quantifies purity under acidic/basic conditions to assess degradation .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the morpholine substitution step?
The substitution of morpholine into the quinoline core is sensitive to solvent polarity and temperature. Acetonitrile, a polar aprotic solvent, enhances nucleophilicity of morpholine, while reflux conditions (80–100°C) accelerate reaction kinetics. Catalysts like CAN (ceric ammonium nitrate) improve yields in related quinoline syntheses by facilitating electron transfer . However, competing side reactions (e.g., over-alkylation) may reduce yields if stoichiometry is not tightly controlled .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
Discrepancies in yields (e.g., 85% in vs. 63% for a ferrocenyl analog in ) arise from differences in:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may slow nucleophilic attack compared to electron-donating groups.
- Workup protocols : Recrystallization solvents (dioxane vs. ethanol) impact recovery rates.
To resolve contradictions, replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and optimize purification steps .
Q. How does the chlorobenzyloxy group affect regioselectivity in subsequent functionalization reactions?
The [(2-chlorobenzyl)oxy] group acts as a steric and electronic director. The chlorine atom meta to the ether oxygen deactivates the quinoline ring, favoring electrophilic substitution at the 6-position (para to Cl). Computational modeling (e.g., DFT) can predict reactive sites, but empirical validation via Hammett plots or kinetic isotope effects is recommended .
Q. What strategies mitigate challenges in characterizing byproducts from multi-step syntheses?
- LC-MS/MS : Identifies low-abundance byproducts (e.g., dechlorinated intermediates).
- X-ray crystallography : Resolves ambiguous NMR signals caused by diastereomers or tautomers .
- In situ IR spectroscopy : Monitors reactive intermediates (e.g., enolates) during synthesis .
Methodological Recommendations
Q. How can researchers validate the biological activity of this compound given structural analogs?
While direct biological data for this compound is limited, related morpholine-containing quinolines exhibit antimicrobial and anticancer activity via enzyme inhibition (e.g., kinase or topoisomerase targets). Standard assays include:
- MTT assay : Cytotoxicity screening against cancer cell lines (IC₅₀ determination).
- MIC testing : Antibacterial activity against Gram-positive/negative strains .
- Molecular docking : Predicts binding affinity to targets like EGFR or PARP .
Q. What computational tools are recommended for predicting reactivity and solubility?
- Schrödinger Suite : Models ligand-protein interactions and solvation free energy.
- COSMO-RS : Predicts solubility in organic/aqueous mixtures.
- Gaussian 16 : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
